7-(benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-(Benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a benzyloxy group, a methyl group, a phenoxy group, and a trifluoromethyl group attached to a chromen-4-one core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst to form the chromen-4-one core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy, phenoxy, or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.
Scientific Research Applications
7-(Benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a probe in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is metabolized primarily by cytochrome P450 isozymes CYP1A2 and CYP3A4 . These enzymes catalyze the O-dealkylation reaction, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-4-trifluoromethylcoumarin: A closely related compound with similar structural features and biological activities.
7-Amino-4-trifluoromethylcoumarin: Another derivative with distinct functional groups and applications.
Uniqueness
7-(Benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C24H17F3O4 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
8-methyl-3-phenoxy-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C24H17F3O4/c1-15-19(29-14-16-8-4-2-5-9-16)13-12-18-20(28)22(30-17-10-6-3-7-11-17)23(24(25,26)27)31-21(15)18/h2-13H,14H2,1H3 |
InChI Key |
PQWDTJVOJZGZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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